Elamipretide ditrifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Elamipretide ditrifluoroacetate is a novel mitochondrion-targeted antioxidant. It is a synthetic tetrapeptide that has shown potential in treating various conditions related to mitochondrial dysfunction. This compound works by targeting and stabilizing cardiolipin, a lipid found in the inner mitochondrial membrane, thereby improving mitochondrial function and reducing oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

Elamipretide ditrifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the peptide. The final product is purified using large-scale HPLC and lyophilized to obtain the ditrifluoroacetate salt .

Chemical Reactions Analysis

Types of Reactions

Elamipretide ditrifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of this compound, which retain their antioxidant properties and contribute to the compound’s overall efficacy .

Scientific Research Applications

Elamipretide ditrifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

Elamipretide ditrifluoroacetate exerts its effects by targeting and stabilizing cardiolipin, a lipid found in the inner mitochondrial membrane. By binding to cardiolipin, the compound helps maintain the integrity of the mitochondrial membrane, improves mitochondrial respiration, and reduces the production of reactive oxygen species. This leads to enhanced ATP production and overall mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high affinity for cardiolipin and its ability to penetrate cell membranes efficiently. This allows it to effectively target and stabilize mitochondrial membranes, making it a promising therapeutic agent for conditions related to mitochondrial dysfunction .

Biological Activity

Elamipretide (also known as SS-31) is a mitochondria-targeted peptide that has garnered attention for its potential therapeutic applications in various mitochondrial dysfunction-related diseases. This article delves into the biological activity of Elamipretide ditrifluoroacetate, highlighting its mechanisms of action, efficacy in clinical studies, and neuroprotective properties.

Elamipretide operates primarily by targeting cardiolipin, a phospholipid found in the inner mitochondrial membrane. Its unique structure allows it to penetrate cell membranes and concentrate within mitochondria, where it performs several critical functions:

- Reduction of Reactive Oxygen Species (ROS) : Elamipretide has been shown to significantly decrease ROS generation, which is crucial for protecting cells from oxidative damage. This effect contributes to improved mitochondrial function and energy production .

- Enhancement of ATP Production : The compound enhances adenosine triphosphate (ATP) synthesis across various tissues, including heart, kidney, and skeletal muscle. This is particularly beneficial in conditions characterized by mitochondrial dysfunction .

- Inhibition of Mitochondrial Permeability Transition Pore (mPTP) : Elamipretide prevents the opening of mPTP, thereby reducing apoptosis and tissue injury associated with excessive ROS production .

Efficacy in Clinical Studies

Elamipretide has been evaluated in several clinical trials focusing on its efficacy for treating primary mitochondrial myopathy (PMM) and other mitochondrial diseases. Key findings from recent studies include:

- MMPOWER-3 Trial : In this pivotal phase 3 trial, participants receiving subcutaneous Elamipretide (40 mg/day) did not show significant improvements in the 6-minute walk test or fatigue assessments compared to placebo. However, the treatment was well-tolerated with mild to moderate adverse effects reported .

| Study | Population | Dose | Primary Endpoint | Outcome |

|---|---|---|---|---|

| MMPOWER-3 | PMM patients | 40 mg/day | 6MWT | No significant improvement |

| Preclinical models | Various (rodents) | 5 mg/kg i.p. | Mitochondrial function | Improved ATP production and reduced ROS |

Neuroprotective Effects

Elamipretide has demonstrated promising neuroprotective properties in various preclinical studies:

- Huntington's Disease Models : In studies involving neuronal cells affected by mutant huntingtin protein, Elamipretide treatment improved mitochondrial dynamics by enhancing fusion and reducing fission. It also increased levels of mitochondrial biogenesis regulators, thereby promoting mitochondrial health .

- Isoflurane-Induced Cognitive Dysfunction : Research indicated that Elamipretide administration could mitigate cognitive deficits and neuroinflammation associated with isoflurane anesthesia in aged mice, suggesting its potential role in preventing perioperative neurocognitive disorders .

Case Studies

Several case studies have highlighted the therapeutic potential of Elamipretide:

- Cardiac Dysfunction : A study involving dogs with heart failure showed that long-term treatment with Elamipretide improved left ventricular function and reduced myocardial injury markers .

- Neurodegenerative Diseases : In models of Alzheimer’s disease, Elamipretide treatment led to decreased amyloid-beta aggregation and improved cognitive performance, supporting its use in neurodegenerative conditions .

Properties

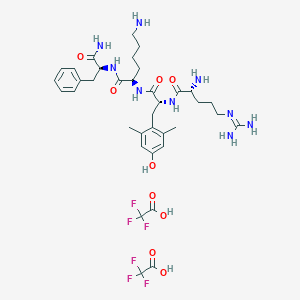

Molecular Formula |

C36H51F6N9O9 |

|---|---|

Molecular Weight |

867.8 g/mol |

IUPAC Name |

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H49N9O5.2C2HF3O2/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;2*3-2(4,5)1(6)7/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);2*(H,6,7)/t24-,25-,26+,27-;;/m1../s1 |

InChI Key |

OMEPCTKWQAKLSI-GUTMFSFUSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.